molecular formula C9H12O3 B142674 2,5-Dimethoxybenzyl alcohol CAS No. 33524-31-1

2,5-Dimethoxybenzyl alcohol

Cat. No. B142674
CAS RN: 33524-31-1
M. Wt: 168.19 g/mol
InChI Key: WGQMUABRZGUAOS-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzyl alcohol is a chemical compound that is a derivative of benzyl alcohol with two methoxy groups on the aromatic ring. It is related to other compounds that have been studied for their reactivity and potential applications in various chemical reactions and processes.

Synthesis Analysis

The synthesis of 2,5-dimethoxybenzyl alcohol derivatives and related compounds has been explored in several studies. For instance, a method for converting benzylic alcohols to aldehydes, ketones, and carboxylic acids using NaOCl in 1,2-dimethoxyethane without any additives has been developed, which could potentially be applied to the synthesis of 2,5-dimethoxybenzyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 2,5-dimethoxybenzyl alcohol has been determined in some studies. For example, the crystal structure of a compound with a 1,3-dioxane ring and a methoxybenzylidene group was analyzed using X-ray crystallographic techniques . Additionally, the influence of substituents on the crystal structure of β-amino alcohols related to 2,5-dimethoxybenzyl alcohol has been studied .

Chemical Reactions Analysis

The reactivity of 2,5-dimethoxybenzyl alcohol in chemical reactions has been investigated, particularly in oxidation reactions. A study found that the rate of oxidation of 2,5-dimethoxybenzyl alcohol by a non-heme iron(IV)-oxo complex was significantly enhanced in the presence of scandium(III) triflate, indicating a change in the reaction mechanism from hydrogen atom transfer to stepwise electron and proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethoxybenzyl alcohol have not been directly reported in the provided papers. However, related studies have examined the properties of similar compounds. For example, the rotational spectrum of 2-fluorobenzyl alcohol was measured, providing insights into the molecular geometry and hydrogen bonding of the compound . The effects of dimethoxy groups on the photoconversion of nitrobenzyl alcohols were also investigated, which could be relevant to understanding the photophysical properties of 2,5-dimethoxybenzyl alcohol .

Relevant Case Studies

Several case studies have been conducted on compounds similar to 2,5-dimethoxybenzyl alcohol. One study identified 2-chloro-1,4-dimethoxybenzene as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, which could have implications for the role of 2,5-dimethoxybenzyl alcohol in similar enzymatic reactions . Another study examined the formation of a cation radical during the oxidation of 2-chloro-1,4-dimethoxybenzene, which could provide insights into the radical-mediated oxidation processes of 2,5-dimethoxybenzyl alcohol .

Scientific Research Applications

Oxidation Mechanisms

  • Enhanced Oxidation in the Presence of Scandium(III): The oxidation rate of 2,5-dimethoxybenzyl alcohol is significantly enhanced by Scandium(III). This observation indicates a shift in the reaction mechanism from a one-step hydrogen atom transfer to a stepwise Sc(3+)-coupled electron transfer, followed by proton transfer (Morimoto et al., 2012).

Structural Analysis in Solid State

  • Structural Features in Dendrimer Materials: The structure of 3,5-dimethoxybenzyl alcohol, determined from powder X-ray diffraction, is important for understanding the higher generation dendrimer materials in this family (Pan et al., 2004).

Biomimetic Oxidation Studies

  • Catalysis by Iron(III) Porphyrins and Horseradish Peroxidase: The oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids has been studied, showing increased catalytic activity (Kumar et al., 2007).

Vibrational Spectra Analysis

  • Molecular Vibrational Spectra: The molecular vibrational spectra of 3,5-dimethoxybenzyl alcohol have been studied, providing significant insights for understanding related drug molecules and dendrimers (Han et al., 2010).

Photochemical Applications

  • Monitoring Photolysis by Mass Spectrometry: The photolysis of benzyl acetate and 3,5-dimethoxybenzyl acetate has been monitored using membrane introduction mass spectrometry, revealing insights into the reaction mechanism and product formation (Wong et al., 1996).

Synthesis and Antitumor Activity

  • Synthesis and Potential in Cancer Treatment: The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain cancers (Grivsky et al., 1980).

Chiral Synthesis

  • Diastereodivergent Synthesis Using Aluminum and Magnesium Reagents: The reaction of enantiomerically pure 2,5-dimethoxybenzyl alcohol derivatives with organomagnesium and organoaluminum derivatives results in highly diastereodivergent products, important for chiral synthesis (Almorín et al., 2003).

Pheromone Synthesis

  • Synthesis of a Cockroach Pheromone: An experiment involving the synthesis of a cockroach pheromone, gentisyl quinone isovalerate, uses 2,5-dimethoxybenzyl alcohol as a starting material. This synthesis is notable for its educational value and real-world application (Feist, 2008).

Enzymatic Oxidation Studies

  • Enzymatic Oxidation by Ligninase: The oxidation of 3,4-dimethoxybenzyl alcohol by ligninase from Phanerocheate chrysosporium is characterized, providing insights into the enzymatic degradation of lignin-like substrates (Tien et al., 1986).

Safety And Hazards

When handling 2,5-Dimethoxybenzyl alcohol, avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not for food, drug, pesticide or biocidal product use .

properties

IUPAC Name

(2,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQMUABRZGUAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187166
Record name 2,5-Dimethoxybenzyl alcohol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Dimethoxybenzyl alcohol
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Product Name

2,5-Dimethoxybenzyl alcohol

CAS RN

33524-31-1
Record name 2,5-Dimethoxybenzyl alcohol
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Record name 2,5-Dimethoxybenzyl alcohol
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Record name 2,5-Dimethoxybenzyl alcohol
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Record name 2,5-dimethoxybenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
517
Citations
MR Winkle, JM Lansinger, RC Ronald - Journal of the Chemical …, 1980 - pubs.rsc.org
… a Nominal value from manufacturer (Ventron Corporation) b 2 5 Dimethoxybenzyl alcohol method C 1 10 PhenanthrolineBusOH method d This sample was extremely cloudy …
Number of citations: 140 pubs.rsc.org
F Hong, LJ Jönsson, K Lundquist, Y Wei - Twenty-Seventh Symposium on …, 2006 - Springer
A set of methoxy-substituted benzyl alcohol (MBA) congeners were examined regarding susceptibility to oxidation by Trametes versicolor laccase, T. versicolor lignin peroxidase and …
Number of citations: 20 link.springer.com
T González, MC Terrón, EJ Zapico… - Applied and …, 2003 - Am Soc Microbiol
Laccases produced by white rot fungi are involved in the degradation of lignin and a broad diversity of other natural and synthetic molecules, having a great potential for …
Number of citations: 37 journals.asm.org
PL Feist - Journal of chemical education, 2008 - ACS Publications
This experiment describes the synthesis of gentisyl quinone isovalerate, or blattellaquinone, a sex pheromone of the German cockroach that was isolated and identified in 2005. The …
Number of citations: 6 pubs.acs.org
A Almorı́n, MC Carreño, Á Somoza, A Urbano - Tetrahedron letters, 2003 - Elsevier
Enantiomerically pure [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde, prepared in two steps from commercially available 2,5-dimethoxybenzyl alcohol, reacted with …
Number of citations: 19 www.sciencedirect.com
BA Steinhoff, SS Stahl - Journal of the American Chemical Society, 2006 - ACS Publications
Pd(OAc) 2 in DMSO is an effective catalyst for the aerobic oxidation of alcohols and numerous other organic substrates. Kinetic studies of the catalytic oxidation of primary and …
Number of citations: 249 pubs.acs.org
RA Ortiz, DP López, MLG Cisneros, JCR Valverde… - Polymer, 2005 - Elsevier
The rate of the cationic photopolymerization of epoxidized natural oils was enhanced by the addition of several mono, di and trisubstituted benzyl alcohols. The epoxidation of vegetable …
Number of citations: 66 www.sciencedirect.com
RE Mokni, S Hammami, S Dall'Acqua… - Natural Product …, 2016 - journals.sagepub.com
The chemical composition of the essential oil produced by steam distillation of the inflorescences of naturally growing Anacamptis coriophora (L.) RM Bateman, Pridgeon & MW Chase …
Number of citations: 9 journals.sagepub.com
G GUSMAILINA, SRI KOMARAYATI - Prosiding Seminar Nasional …, 2015 - smujo.id
Gusmailina, Komarayati S. 2015. Exploration of organic compounds strychnine bush (Strychnos lucida) as source of medicines. Pros Sem Nas Masy Biodiv Indon 1: 1741-1746. …
Number of citations: 2 www.smujo.id
CA Gruetter - 2007 - Elsevier
Number of citations: 0

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